Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid
Description
Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid is a non-proteinogenic amino acid derivative widely used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling solid-phase peptide synthesis (SPPS). Its stereochemistry (3R,4S) and hydroxyl group at position 3 confer unique conformational constraints, making it valuable for designing peptides with specific secondary structures, such as β-sheets or helices . The compound has a molecular formula of C22H25NO5, a molecular weight of 383.44 g/mol, and is typically isolated as a colorless solid with a melting point of 161–163°C .
Properties
IUPAC Name |
(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-methylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13(2)21(19(24)11-20(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,21,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAHTEKQUAIZFZ-CTNGQTDRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalysis via Conjugate Addition
A pivotal method involves the conjugate addition of silylzincates to α,β-unsaturated imides. In one protocol, Me₂PhSiZnEt₂Li reacts with an imide derivative in tetrahydrofuran (THF) at −78°C, yielding a β-silyl adduct with 98:2 diastereomeric ratio (dr). Subsequent mercury-mediated desilylation and methylation introduce the methoxy group, while Evans’ lithium hydroperoxide method cleaves the auxiliary to furnish the carboxylic acid. This route achieves excellent stereocontrol but requires specialized reagents and low-temperature conditions.
Chiral Auxiliary Approaches
Evans’ oxazolidinone auxiliaries remain a cornerstone for constructing the (3R,4S) stereochemistry. The hydroxyl group is installed via Sharpless asymmetric dihydroxylation of a precursor olefin, followed by selective protection. For example, a tert-butyldimethylsilyl (TBS) ether protects the secondary alcohol, while the primary alcohol undergoes oxidation to the carboxylic acid. Auxiliary removal via hydrolysis or transesterification completes the backbone.
Fmoc Protection and Coupling Protocols
Introducing the 9-fluorenylmethoxycarbonyl (Fmoc) group requires careful optimization to prevent epimerization and side reactions.
Carbamate Formation
The amino group is protected using Fmoc-Cl (Fmoc chloride) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. Reaction at 0°C for 2 hours achieves >95% conversion, with minimal racemization confirmed by chiral HPLC. Excess reagent is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate.
Solid-Phase Synthesis Adaptations
For combinatorial applications, the compound is anchored to Wang or Barlos resin via its carboxylic acid moiety. Activation with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and DIPEA in DMF ensures efficient loading. Post-coupling, the resin is washed with DMF and DCM to remove unreacted species.
Deprotection and Functionalization
Hydroxyl Group Activation
The 3-hydroxy group is often methylated using trimethylsilyldiazomethane (TMSD) catalyzed by fluoroboric acid (HBF₄) in DCM at 0°C, achieving 73% yield. Alternatively, methyl triflate in the presence of 2,6-lutidine offers moderate yields (55–60%) but risks sulfonate byproducts.
Side Chain Modifications
The 5-methyl branch is introduced via alkylation of a glycine equivalent. For instance, methyl iodide reacts with a Schiff base intermediate (e.g., Ni(II)-glycine complex) in dimethylformamide (DMF), followed by acidic hydrolysis to release the methyl-substituted amino acid.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography on silica gel (ethyl acetate/hexane, 1:3) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). The compound exhibits a retention time of 12.4 minutes under 60% acetonitrile.
Spectroscopic Validation
-
NMR : ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc aromatic), 5.28 (d, 1H, NH), 4.40 (m, 1H, CH-OH), 1.12 (d, 3H, CH₃).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | dr | Key Advantage | Limitation |
|---|---|---|---|---|
| Asymmetric Catalysis | 89 | 98:2 | High stereocontrol | Costly reagents |
| Chiral Auxiliary | 76 | 95:5 | Scalable to 20 g | Multi-step deprotection |
| Solid-Phase | 68 | N/A | Compatible with automation | Resin loading inefficiency |
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter the functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Peptide Synthesis
Fmoc-AHMHxA is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group that allows for the selective modification of amino acids during peptide assembly. This capability is crucial for constructing peptides with specific functionalities without compromising the overall structure.
Key Features:
- Protection and Deprotection: The Fmoc group can be easily removed under mild conditions, facilitating the synthesis of complex peptides.
- Versatility: It enables the introduction of various functional groups into peptides, enhancing their biological activity and specificity.
Drug Development
In medicinal chemistry, Fmoc-AHMHxA plays a critical role in designing peptide-based pharmaceuticals. Its incorporation into drug candidates can enhance stability and bioavailability, which are essential for therapeutic efficacy.
Applications:
- Peptide Therapeutics: Used to develop novel drugs targeting specific biological pathways.
- Stability Improvement: Enhances the resistance of peptides to enzymatic degradation.
Bioconjugation
Researchers employ Fmoc-AHMHxA in bioconjugation processes to facilitate the attachment of peptides to other biomolecules. This application is vital for creating targeted drug delivery systems that improve treatment efficacy.
Benefits:
- Targeted Delivery: Enhances the precision of drug delivery to specific cells or tissues.
- Improved Efficacy: Increases the therapeutic potential of conjugated drugs by ensuring they reach their intended targets.
Protein Engineering
Fmoc-AHMHxA is instrumental in protein engineering, where it aids in modifying proteins to enhance their properties for various biotechnological applications.
Applications:
- Enzyme Production: Used to create modified enzymes with improved catalytic properties.
- Structural Studies: Helps in studying protein folding and interactions through designed peptides.
Neuroscience Research
In neuroscience, Fmoc-AHMHxA is utilized in synthesizing neuropeptides, contributing to research aimed at understanding neurological functions and developing treatments for disorders.
Research Focus:
- Neuropeptide Synthesis: Facilitates the study of neuropeptides' roles in signaling pathways.
- Therapeutic Development: Explores potential treatments for neurodegenerative diseases by analyzing neuropeptide interactions.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of Fmoc-AHMHxA across various applications:
- Peptide Mimics: Research demonstrated that peptides synthesized using Fmoc-AHMHxA could effectively mimic natural proteins, aiding in understanding protein interactions.
- Therapeutic Applications: Derivatives of Fmoc-AHMHxA have shown promise in developing peptide-based drugs with enhanced bioactivity and specificity.
- Protein Interaction Studies: Investigations into how peptides incorporating Fmoc-AHMHxA interact with biological receptors have provided insights into potential therapeutic mechanisms.
Mechanism of Action
The mechanism of action of Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions or biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length and Substitutent Variations
(a) Fmoc-(3S,4S,5S)-4-Amino-3-Hydroxy-5-Methyl-Heptanoic Acid
- Molecular Formula: C23H27NO5
- Molecular Weight : 397.47 g/mol
- Key Difference: Extends the carbon chain by one methylene group (hexanoic → heptanoic acid). This modification increases hydrophobicity and may alter peptide backbone flexibility .
- Applications : Used in peptide stapling and stabilizing helical conformations due to its longer side chain .
(b) Fmoc-(3R,4S)-4-Amino-3-Hydroxy-6-Methyl-Heptanoic Acid
- Molecular Formula: C23H27NO5
- Molecular Weight : 397.47 g/mol
- Key Difference : The methyl group is positioned at C6 instead of C5, altering steric interactions in peptide side chains .
(c) Fmoc-(3S,4S)-4-Amino-3-Hydroxy-5-Methyl-Hexanoic Acid Dicyclohexylammonium Salt
Stereochemical Variants
(a) Fmoc-(2S,3S)-3-Amino-2-Hydroxy-5-Methyl-Hexanoic Acid
- Molecular Formula: C22H25NO5
- Molecular Weight : 383.44 g/mol
- Key Difference: The hydroxyl and amino groups are transposed (positions 2 and 3 vs. 3 and 4). This inversion disrupts hydrogen-bonding patterns, affecting peptide folding .
(b) Fmoc-(3R,4S)-β-Substituted Agl Derivatives (e.g., β-Azido, β-Thiocyano)
Functional Group Modifications
(a) Fmoc-(3S,4S)-4-Amino-3-Hydroxy-5-Phenyl-Pentanoic Acid
- Molecular Formula: C26H25NO5
- Molecular Weight : 443.48 g/mol
- Key Difference : A phenyl group replaces the methyl group at C5, enhancing aromatic interactions in peptide-protein binding .
(b) Fmoc-(3R,4S)-β-Nitroso-Agl-(R)-Val-OH
Biological Activity
Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid (Fmoc-AHMHxA) is a synthetic amino acid derivative widely utilized in peptide synthesis and biological research. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which allows for selective modifications during peptide assembly. This compound is particularly notable for its unique stereochemistry, which contributes to its biological activity and applications in various scientific fields.
Chemical Structure
Fmoc-AHMHxA is characterized by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 375.44 g/mol |
| CAS Number | 2237216-64-5 |
Synthesis
The synthesis of Fmoc-AHMHxA typically involves the protection of the amino group with the Fmoc group through a series of chemical reactions. The process is optimized for high yield and purity, often utilizing high-performance liquid chromatography (HPLC) for quality control. The following steps outline a general synthetic route:
- Protection of Amino Group : The amino group is protected using the Fmoc group.
- Formation of Intermediates : Specific reagents and catalysts are employed to form necessary intermediates.
- Purification : The final product is purified using HPLC.
Fmoc-AHMHxA plays a crucial role in the synthesis of peptides that can mimic natural proteins. Its mechanism involves:
- Incorporation into Peptides : The compound is integrated into peptide chains during solid-phase peptide synthesis (SPPS).
- Selective Deprotection : After peptide synthesis, the Fmoc group is removed under mild conditions to reveal the free amino group, allowing further modifications or biological activity.
Applications in Research
Fmoc-AHMHxA has diverse applications across several research domains:
- Peptide Synthesis : Serves as a building block in constructing peptides for various studies.
- Drug Development : Enhances stability and bioavailability in peptide-based pharmaceuticals.
- Protein Engineering : Aids in modifying proteins to improve their properties for biotechnological applications.
- Neuroscience Research : Utilized in synthesizing neuropeptides, contributing to studies on neurological functions.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of Fmoc-AHMHxA in various biological contexts:
- Peptide Mimics : Research demonstrated that peptides synthesized using Fmoc-AHMHxA could effectively mimic the structure and function of natural proteins, aiding in understanding protein interactions.
- Therapeutic Applications : Derivatives of this compound have shown potential in drug delivery systems, where they facilitate targeted delivery of therapeutic agents .
- Protein Functionality : Studies indicated that introducing hydroxyl groups via Fmoc-AHMHxA could enhance protein interactions with other biomolecules, potentially leading to new therapeutic strategies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of Fmoc-AHMHxA, it is useful to compare it with similar compounds:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid | CHN O | Contains an additional methyl group; altered hydrophobicity |
| Fmoc-(2S,3R)-3-methylglutamate | CHN O | Different stereochemistry; used in neuropeptide synthesis |
| Fmoc-4-amino-3-hydroxybutanoic acid | CHN O | Shorter chain; simpler applications in peptide synthesis |
Unique Properties
The specific stereochemistry (3R,4S) of Fmoc-AHMHxA provides distinct properties that enhance its stability and reactivity compared to other similar compounds. This configuration facilitates better incorporation into peptides and improved interaction with biological systems.
Q & A
Q. What are the standard synthetic routes for preparing Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid?
The synthesis typically involves:
- Fmoc Protection : Reaction of the free amine with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide ester) in a basic aqueous solution (e.g., Na₂CO₃) at 0°C, followed by room-temperature stirring to ensure complete protection .
- Purification : Recrystallization using ethyl acetate/hexane mixtures or column chromatography to achieve >90% purity .
- Characterization : Confirmation via -NMR (e.g., δ = 0.85–1.75 ppm for methyl and isopropyl groups) and elemental analysis (e.g., C 68.87%, H 6.60%, N 3.56%) .
Q. How is the stereochemical configuration of this compound validated?
- NMR Analysis : Key signals in - and -NMR (e.g., δ = 4.62 ppm for the hydroxyl proton) confirm spatial arrangement .
- X-ray Crystallography : Used in related Fmoc-protected amino acids to resolve ambiguous stereochemistry .
- Chiral HPLC : Separates enantiomers to verify optical purity (>95% ee) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Assigns protons and carbons (e.g., -NMR: δ = 7.33–7.90 ppm for aromatic Fmoc groups) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 383.44 [M+H]⁺) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., 1731 cm for carbonyl stretches) .
Q. What safety precautions are required when handling this compound?
- PPE : Lab coat, nitrile gloves, and chemical goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of irritants (e.g., respiratory hazards noted in SDS) .
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can synthesis yields be optimized for stereochemically complex Fmoc-protected amino acids?
- Temperature Control : Maintain reactions at 0°C during Fmoc protection to reduce racemization .
- Solvent Selection : Use polar aprotic solvents (e.g., 1,4-dioxane) to stabilize intermediates .
- Purification : Optimize recrystallization solvent ratios (e.g., ethyl acetate/hexane 5:1) for higher yields (up to 92%) .
Q. What strategies prevent epimerization during solid-phase peptide synthesis (SPPS) with this compound?
- Coupling Agents : Use HOBt/DIC or Oxyma Pure to minimize base-induced racemization .
- Deprotection Conditions : Limit exposure to piperidine during Fmoc removal (20% v/v in DMF, 2 × 5 min) .
- Low-Temperature SPPS : Perform couplings at 4°C to stabilize stereochemistry .
Q. How does the (3R,4S) configuration influence bioactivity in enzyme inhibition studies?
- Steric Effects : The methyl group at C5 and hydroxyl at C3 create a rigid backbone, enhancing binding to proteases (e.g., γ-aminobutyric acid aminotransferase) .
- Case Study : Analogues with (3R,4S) stereochemistry showed 10-fold higher inhibitory activity compared to (3S,4R) isomers in enzyme assays .
Q. How are conflicting spectral data resolved for structurally similar Fmoc-amino acids?
- 2D-NMR : - HSQC and COSY identify coupling patterns (e.g., distinguishing C3-OH from C4-NH) .
- Isotopic Labeling : -labeled derivatives clarify ambiguous NH signals in crowded NMR regions .
Methodological Challenges and Solutions
Q. What are common side reactions during Fmoc deprotection, and how are they mitigated?
Q. How is computational modeling applied to predict interactions of this compound with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
